3-(2-Amino ethylamino)propyldimethoxymethylsilane

Silane Coupling Agent Elongation Adhesive

Formulators seeking hydrolytically stable diamino-silanes often encounter brittleness or limited pot life with trimethoxy analogs. This compound's dimethoxymethylsilyl architecture provides a precise solution by reducing crosslink density. - Delivers up to 35% greater elongation vs. monoamino silanes in SPUR+ waterborne adhesives. - Enhances flexural strength in glass-reinforced composites without inducing brittleness under cyclic loading. - Extended shelf life and processing windows in waterborne formulations due to superior hydrolytic stability. Supplied with batch-specific certificates of analysis, ensuring consistent performance in epoxy, polyurethane, and foundry resin applications.

Molecular Formula C8H20N2O2Si
Molecular Weight 204.34 g/mol
Cat. No. B13999592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Amino ethylamino)propyldimethoxymethylsilane
Molecular FormulaC8H20N2O2Si
Molecular Weight204.34 g/mol
Structural Identifiers
SMILESCOC(OC)[Si]CCCNCCN
InChIInChI=1S/C8H20N2O2Si/c1-11-8(12-2)13-7-3-5-10-6-4-9/h8,10H,3-7,9H2,1-2H3
InChIKeyMJLAKHYBSUMDOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Profile of 3-(2-Aminoethylamino)propyldimethoxymethylsilane


3-(2-Aminoethylamino)propyldimethoxymethylsilane (CAS 3069-29-2) is a diamino-functional organosilane coupling agent characterized by a primary amino group, a secondary amino group, and two hydrolyzable methoxy groups attached to a methyl-substituted silicon center [1]. With a molecular formula C₈H₂₂N₂O₂Si and molecular weight 206.36 g/mol, the compound appears as a colorless to pale yellow transparent liquid with a density of 0.960–0.980 g/mL at 20 °C, refractive index n20/D 1.440–1.450, and boiling point 265 °C . The bifunctional architecture enables covalent bridging between inorganic substrates (glass, metals, mineral fillers) and organic polymer matrices (epoxies, polyurethanes, phenolics) [2]. Industrially, it is commercialized under trade designations including Silquest® A-2120, KH-602, KBM-602, Dynasylan 1411, and SCA-A20T .

Diamino-functional coupling for organic-inorganic adhesion in composites and coatings
Dimethoxymethyl architecture provides controlled crosslinking for balanced toughness
Reported hydrolytic stability advantage supports waterborne formulation and extended pot life

Substitution Failure: 3-(2-Aminoethylamino)propyldimethoxymethylsilane vs. Generic Amino-Silanes


Substituting 3-(2-Aminoethylamino)propyldimethoxymethylsilane with a generic amino-silane—even one sharing the same diamine backbone but differing in alkoxy substitution—introduces measurable trade-offs in hydrolytic stability, crosslink density, and mechanical flexibility. The compound's unique dimethoxymethylsilyl architecture (two hydrolyzable methoxy groups plus one non-hydrolyzable methyl group) yields a controlled, lower crosslinking density compared to trifunctional trimethoxy analogs, directly impacting cured coating toughness and elongation retention . Furthermore, the reduced number of hydrolyzable sites confers enhanced stability in waterborne formulations, extending both shelf life and processing windows . Conversely, analogs with different amino group counts (e.g., monoamino silanes) exhibit altered reactivity profiles with amino-reactive resins, leading to suboptimal interfacial adhesion [1]. The evidence presented below quantifies these differentiation dimensions, establishing that selection of the specific dimethoxy-methyl silane—rather than an in-class substitute—is a formulation-critical decision with downstream consequences for composite mechanical properties and aqueous system performance.

Crosslink density
Trimethoxy analogs form denser siloxane networks; the dimethoxymethyl group yields lower crosslink density, affecting coating toughness and flexibility.
Aqueous stability
Trifunctional analogs hydrolyze faster; the reduced hydrolyzable methoxy groups may extend pot life in waterborne formulations.
Amino reactivity
Monoamino silanes exhibit lower reactivity with amino-reactive resins, potentially reducing interfacial adhesion strength.

3-(2-Aminoethylamino)propyldimethoxymethylsilane vs. Analogues: Evidence Comparison


Elongation Improvement in Waterborne Adhesives

In direct comparative testing within SPUR+ Technology-based adhesives and sealants, Silquest A-2120 (3-(2-Aminoethylamino)propyldimethoxymethylsilane) provides as much as a 35% improvement in elongation relative to Silquest A-1120 silane (a monoamino trialkoxy silane) . This enhancement is attributed to the combination of the diamino structure and the lower crosslink density afforded by the dimethoxymethylsilyl group.

Elongation Improvement
Head-to-head
Up to 35% relative elongation gain vs. monoamino silane A-1120 in SPUR+ adhesives
Reported flexibility enhancement supports selection for elastomeric waterborne adhesives; outcome may vary with formulation.
Direct comparison; specificity to SPUR+ platform requires verification for other resin systems.
Silane Coupling Agent Elongation Adhesive

Hydrolytic Stability Advantage in Aqueous Systems

Comparative technical assessments by silane manufacturers indicate that the dimethoxy-methyl configuration of 3-(2-Aminoethylamino)propyldimethoxymethylsilane (SCA-A20T) confers superior stability in water compared to its trimethoxy counterpart SCA-A20M . While the available vendor literature does not provide a numerical stability half-life difference, the underlying principle—reduced number of hydrolyzable alkoxy groups retards hydrolysis kinetics—is well-established in organosilicon chemistry [1]. Momentive Performance Materials similarly asserts that Silquest A-2120 offers superior stability in waterborne systems over other trifunctional amino silanes .

Hydrolytic Stability
Class-level inference
Reported superior water stability over trimethoxy analog (SCA-A20M) based on reduced hydrolyzable group count.
Dimethoxy configuration may support longer aqueous pot life; numerical stability half-life not reported.
Vendor-provided comparative assessment; class-level advantage derived from alkoxy group chemistry.
Waterborne Formulation Hydrolytic Stability Shelf Life

Crosslink Density Control for Tough Coatings

Manufacturer technical documentation explicitly states that the cured resin coating derived from 3-(2-Aminoethylamino)propyldimethoxymethylsilane exhibits lower crosslinking density and consequently better coating toughness compared to coatings formulated with the trimethoxy analog SCA-A20M . This mechanical property differentiation stems from the dimethoxymethylsilyl group's inability to form the same three-dimensional siloxane network density as the trimethoxysilyl group, resulting in a more flexible, less brittle cured matrix.

Crosslink Density
Class-level inference
Lower crosslinking density vs. trimethoxy analog, reported to improve coating toughness and reduce brittleness.
Supports selection for flexible coatings and impact-resistant applications; quantitative toughness difference not provided.
Based on manufacturer technical documentation; cured resin property comparison.
Crosslinking Density Coating Toughness Flexibility

Carbon/Epoxy Composite: Dimethoxy-Methyl vs Trimethoxy Silane

In a controlled study of carbon fiber-reinforced epoxy composites, matrix modification with 0.5 wt% YDH602 (3-(2-Aminoethylamino)propyldimethoxymethylsilane) was directly compared against YDH792 (the trimethoxy analog). While YDH792 delivered higher absolute improvements (tensile +4%, flexural +44%, interlaminar shear +42%), YDH602 also produced statistically significant enhancements over the unmodified baseline, with the study explicitly noting that YDH602's lower alkoxy functionality provides distinct processing advantages including reduced resin viscosity beneficial for fiber impregnation [1]. This comparative dataset demonstrates that selection between dimethoxy-methyl and trimethoxy variants is a formulation-specific decision balancing ultimate mechanical gain against processability and flexibility requirements.

Epoxy Composite
Head-to-head
YDH602 (dimethoxy-methyl) vs. YDH792 (trimethoxy): YDH792 higher absolute mechanical gains; YDH602 lower resin viscosity, better impregnation.
Selection context: prioritize processability and flexibility with dimethoxy-methyl, or higher absolute strength with trimethoxy.
0.5 wt% in carbon/epoxy; reported improvement over unmodified baseline for both silanes.
Carbon Fiber Composite Epoxy Matrix Interfacial Adhesion

Polyurethane Ester Foam Reinforcement

A comparative evaluation of two aminoalkylalkoxysilanes for the consolidation of flexible polyurethane ester foam demonstrated that treatment with N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane (the target compound) improved the foam's resistance to compression as measured by Compression Force Deflection Test [1]. The study directly compared this compound against 3-aminopropylmethyldiethoxysilane, finding that both silanes imparted a reinforcement effect that prevented mechanical property loss. Magic angle spinning NMR confirmed polymerization and average polymer chain length of the silanes within the foam matrix. While both compounds were effective, the diamino structure of the target compound enables hydrogen bonding and covalent interaction with urethane linkages, offering a differentiated consolidation mechanism for conservation applications.

PU Foam Reinforcement
Data to verify
Both diamino dimethoxy silane and monoamino diethoxy silane improved compression resistance; no quantified difference provided.
Diamino structure may offer additional hydrogen-bonding interaction with PU matrix; consolidation effect confirmed.
Study based on flexible polyester PU foam; quantitative values not available in accessible abstract.
Polyurethane Foam Consolidation Mechanical Reinforcement

Cementitious System Dispersing Power

In a systematic investigation of three silanes (TEOS, APTES, AEAPTMS) on cement paste flowability, AEAPTMS (the trimethoxy version of the diamine structure) exhibited the strongest dispersing power, increasing fresh paste flowability more than tetraethoxysilane or 3-aminopropyltriethoxysilane [1]. While this study used the trimethoxy variant rather than the dimethoxy-methyl compound, the underlying diamino functionality is the primary driver of this dispersing effect. By class-level inference, the dimethoxy-methyl analog (the target compound) would retain the diamino advantage while offering the additional benefit of lower crosslink density and better aqueous stability, making it an attractive candidate for cementitious admixture applications where both workability and long-term durability are required.

Dispersing Power
Class-level inference
AEAPTMS (trimethoxy diamine) exhibited strongest dispersing effect among tested silanes in cement paste.
Diamino silane framework may support dispersant performance in mineral systems; dimethoxy-methyl variant adds lower crosslink density.
Class-level inference from trimethoxy analog; direct testing of dimethoxy-methyl variant not performed.
Cement Admixture Dispersant Flowability

3-(2-Aminoethylamino)propyldimethoxymethylsilane Application Scenarios


High-Elongation Waterborne Adhesives & Sealants

In SPUR+ Technology-based waterborne adhesives and sealants, 3-(2-Aminoethylamino)propyldimethoxymethylsilane (Silquest A-2120) provides up to a 35% improvement in elongation relative to monoamino silane A-1120 . This quantifiable gain enables formulators to meet demanding flexibility specifications in automotive, construction, and electronics assembly adhesives without sacrificing adhesion strength. The compound's superior hydrolytic stability in waterborne systems further ensures consistent performance over extended pot life and storage .

Balanced Toughness in Glass-Fiber Reinforced Plastics

When used as an adhesion promoter in glass fiber-reinforced or filler-modified thermoplastics and thermosets, this silane's dimethoxymethyl architecture reduces filler sedimentation tendency, improves dispersibility, and enhances flexural strength and modulus of elasticity . Critically, the lower crosslink density achieved with this compound—relative to trimethoxy silanes—yields superior coating toughness and flexibility, preventing the brittleness that can compromise composite durability under cyclic loading or impact .

Epoxy & Polyurethane Composite Matrix Modification

For epoxy and polyurethane composite manufacturing, this silane serves as a matrix modifier that enhances fiber/matrix interfacial adhesion. The comparative study of carbon/epoxy composites demonstrates that YDH602 (the dimethoxy-methyl variant) improves mechanical properties while reducing resin viscosity, facilitating better fiber impregnation during liquid composite molding processes [1]. The diamino structure provides reactive sites for amino-reactive resins such as epoxies and polyurethanes, ensuring robust covalent bonding across the organic-inorganic interface.

Mineral-Filled Polymer Composites & Foundry Resins

As an additive in cold-curing phenolic and furan foundry resins, 3-(2-Aminoethylamino)propyldimethoxymethylsilane improves the flexural strength of sand/resin elements while maintaining long resin shelf life [2]. The compound's diamino functionality also serves as an effective dispersant for mineral fillers (silica, talc, calcium carbonate) in polyolefins, engineering thermoplastics, and rubber compounds, where it reduces filler agglomeration and enhances mechanical property consistency .

Application
Selection Property
Validation Focus
Waterborne elastomeric adhesives and sealants
Diamino dimethoxy architecture for elongation and flexibility
Elongation and adhesion retention in waterborne systems
Glass-fiber reinforced thermoplastics and thermosets
Controlled crosslink density for toughness
Flexural strength and impact resistance under cyclic loading
Epoxy and polyurethane composite fabrication
Reduced resin viscosity and fiber impregnation
Interfacial adhesion and composite mechanical testing
Mineral-filled composites and foundry sand/resin systems
Filler dispersibility and shelf life in phenolic/furan resins
Flexural strength and filler agglomeration reduction

Technical Documentation Hub

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